1,4-Bis(2-hydroxyphenyl)piperazin-2-one
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Overview
Description
1,4-Bis(2-hydroxyphenyl)piperazin-2-one is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-hydroxyphenyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired piperazinopyrrolidinones .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and subsequent purification steps. The use of high-yielding reactions and efficient purification techniques is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-hydroxyphenyl)piperazin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized products.
Scientific Research Applications
1,4-Bis(2-hydroxyphenyl)piperazin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Its potential pharmaceutical properties are explored for developing new drugs.
Industry: The compound is used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-hydroxyphenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-hydroxyphenyl)piperazine: Similar in structure but with different substitution patterns.
2,5-Bis(4-hydroxybenzyl)piperazine: Another piperazine derivative with distinct functional groups.
Uniqueness
1,4-Bis(2-hydroxyphenyl)piperazin-2-one is unique due to its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
878886-68-1 |
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Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
1,4-bis(2-hydroxyphenyl)piperazin-2-one |
InChI |
InChI=1S/C16H16N2O3/c19-14-7-3-1-5-12(14)17-9-10-18(16(21)11-17)13-6-2-4-8-15(13)20/h1-8,19-20H,9-11H2 |
InChI Key |
BDFPOURVJCQQMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1C2=CC=CC=C2O)C3=CC=CC=C3O |
Origin of Product |
United States |
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